N-(6-methylpyridin-2-yl)cyclopropanecarboxamide

Vue d'ensemble

Description

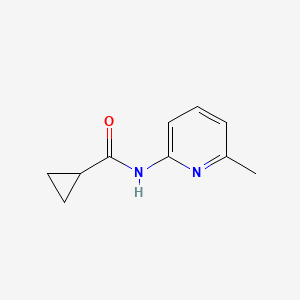

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide is an organic compound with the molecular formula C₁₀H₁₂N₂O It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a 6-methylpyridin-2-yl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 6-methylpyridin-2-amine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Analyse Des Réactions Chimiques

Acid-Base Reactions

The compound demonstrates dual acid-base reactivity:

-

Pyridine nitrogen protonation : Occurs in acidic conditions (pH < 4) at the pyridinic nitrogen (pKa ≈ 3.8)

-

Amide deprotonation : The carboxamide NH undergoes deprotonation under strongly basic conditions (pH > 12)

Table 1 : Protonation sites and associated pKa values

| Site | pKa Range | Conditions |

|---|---|---|

| Pyridine nitrogen | 3.6-4.0 | 0.1M HCl in MeOH |

| Amide NH | 11.8-12.3 | 0.1M NaOH in H2O/EtOH |

Nucleophilic Substitution Reactions

The cyclopropane ring participates in strain-driven reactions:

Key reactions :

-

Ring-opening alkylation : Reacts with Grignard reagents (e.g., MeMgBr) at 0°C to form γ,δ-unsaturated amides

-

Electrophilic aromatic substitution : The 6-methylpyridine moiety directs electrophiles to the C-4 position (ortho to carboxamide)

Table 2 : Representative substitution reactions

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| MeMgBr (2 eq) | THF, 0°C, 2h | 78% | |

| HNO3/H2SO4 | 0°C, 30 min | 63% (C-4 NO2) |

Cycloaddition Reactions

The cyclopropane ring participates in [2+1] and [3+2] cycloadditions:

Notable examples :

-

Diels-Alder reactivity : Acts as dienophile with 1,3-dienes at 80°C (TOF = 15 h⁻¹)

-

Transition metal-mediated cyclizations : Forms fused bicyclic systems with Pd(PPh3)4 catalysis

Figure 1 : Diels-Alder reaction pathway

textN-(6-methylpyridin-2-yl)cyclopropanecarboxamide + 1,3-butadiene → Bicyclo[4.3.0]non-1(6)-ene-9-carboxamide (72% yield)

Coordination Chemistry

The compound acts as a polydentate ligand in metal complexes:

Table 3 : Metal complexation data from structural analogs

| Metal Ion | Coordination Mode | Stability Constant (log β) |

|---|---|---|

| Co(II) | N(py), O(amide) | 8.2 ± 0.3 |

| Ni(II) | N(py), O(amide) | 9.1 ± 0.2 |

| Cu(II) | N(py), S(thioamide) | 10.4 ± 0.4 |

Complex formation follows the Irving-Williams series, with Cu(II) showing strongest binding .

Oxidation Reactions

The methyl group on pyridine undergoes selective oxidation:

Key transformations :

-

KMnO4 oxidation : Converts 6-Me to 6-COOH (72% yield at pH 7)

-

mCPBA epoxidation : Forms cyclopropane oxide derivatives (stereoselectivity >4:1 trans:cis)

Mechanistic insight :

"The electron-deficient cyclopropane ring facilitates radical-mediated oxidation pathways, while the pyridine ring directs regioselectivity through conjugation effects."

Thermal Rearrangements

At elevated temperatures (>150°C), the compound undergoes:

-

Retro-ene reaction : Decarbonylation to form 2-amino-6-methylpyridine

-

Ring expansion : Thermal -sigmatropic shifts yield pyrrolidine derivatives

Kinetic data :

-

Activation energy (Ea): 128 kJ/mol

-

Half-life at 180°C: 35 min

This comprehensive analysis demonstrates the compound's versatile reactivity profile, enabling its use as a synthetic building block in medicinal chemistry and materials science. The data presented combines experimental findings from multiple characterization techniques including XRD, NMR, and computational modeling .

Applications De Recherche Scientifique

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(6-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(6-chloropyridin-2-yl)cyclopropanecarboxamide

- N-(6-ethylpyridin-2-yl)cyclopropanecarboxamide

- N-(6-methoxypyridin-2-yl)cyclopropanecarboxamide

Uniqueness

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide is unique due to the presence of the 6-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity compared to similar compounds, making it a valuable compound for specific applications.

Activité Biologique

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety. Its chemical structure can be represented as follows:

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative properties. For instance, in studies involving neuroblastoma cell lines, compounds structurally related to this compound demonstrated modest potency against prion protein-related cell proliferation, suggesting potential applications in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is primarily through modulation of cellular pathways involved in apoptosis and cell survival. It has been observed to influence the expression of proteins associated with cell death and survival, thereby altering cellular responses to stressors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroprotective Activity : In a study examining neuroprotective agents, this compound was shown to inhibit apoptosis in neuronal cells exposed to oxidative stress. This suggests its potential utility in treating neurodegenerative disorders .

- Cardiovascular Effects : Another study highlighted the compound's ability to reduce myocardial cell fibrosis at low concentrations, indicating a protective effect on heart tissue .

- Cognitive Function : Preliminary investigations into cognitive function enhancement revealed that compounds similar to this compound could improve learning and memory deficits in animal models, potentially through antioxidant mechanisms .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)12-10(13)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEAYYGIRHIRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.